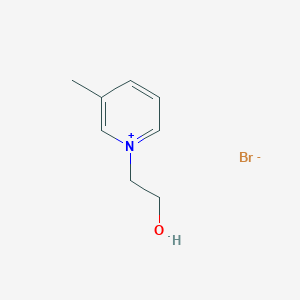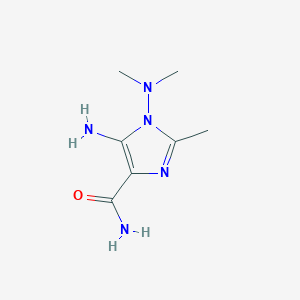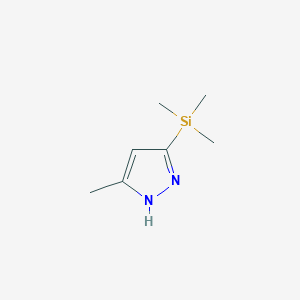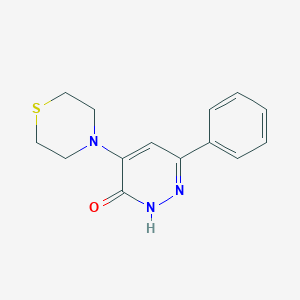
Pyridinium, 1-(2-hydroxyethyl)-3-methyl-, bromide
Vue d'ensemble
Description
Pyridinium, 1-(2-hydroxyethyl)-3-methyl-, bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their ionic nature and are often used in various chemical and industrial applications due to their unique properties. The presence of the hydroxyethyl group enhances its solubility in water, making it a versatile compound in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(2-hydroxyethyl)-3-methyl-, bromide typically involves the alkylation of pyridine with 2-bromoethanol and methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N-Alkylation: Pyridine reacts with 2-bromoethanol to form 1-(2-hydroxyethyl)pyridinium bromide.
Methylation: The intermediate product is then methylated using methyl bromide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridinium, 1-(2-hydroxyethyl)-3-methyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridinium ring can undergo reduction to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium chloride or potassium iodide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of pyridinium salts with different anions.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Applications De Recherche Scientifique
Pyridinium, 1-(2-hydroxyethyl)-3-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as an ionic liquid in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a stabilizing agent for proteins and nucleic acids.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of cleaning agents, surfactants, and as an additive in electroplating processes.
Mécanisme D'action
The mechanism of action of Pyridinium, 1-(2-hydroxyethyl)-3-methyl-, bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes. The hydroxyethyl group enhances its solubility and facilitates its interaction with biological targets.
Comparaison Avec Des Composés Similaires
- Pyridinium, 1-ethyl-, bromide
- Pyridinium, 1-(2-hydroxyethyl)-, bromide
- Pyridinium, 1-(3-hydroxypropyl)-, bromide
Comparison: Pyridinium, 1-(2-hydroxyethyl)-3-methyl-, bromide is unique due to the presence of both the hydroxyethyl and methyl groups, which enhance its solubility and reactivity. Compared to Pyridinium, 1-ethyl-, bromide, it has better solubility in water and can participate in more diverse chemical reactions. The hydroxyethyl group also provides additional sites for chemical modification, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
2-(3-methylpyridin-1-ium-1-yl)ethanol;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.BrH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7,10H,5-6H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQHNGYNUBKEBL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCO.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523804 | |
| Record name | 1-(2-Hydroxyethyl)-3-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89932-24-1 | |
| Record name | 1-(2-Hydroxyethyl)-3-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one](/img/structure/B3360762.png)








![N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B3360838.png)
![5H-Pyrido[3,2-b]pyrrolizin-5-ol](/img/structure/B3360867.png)
![5H-Pyrido[3,2-b]pyrrolizine](/img/structure/B3360873.png)

![1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3360885.png)
